N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Immunomodulation NOD2 inhibition Structure-activity relationship

N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic small molecule (C20H15N3O4S, MW 393.42) that integrates a 5-nitrofuran pharmacophore with a 4-methyl-1,3-benzothiazole core via a carboxamide bridge bearing an N‑benzyl substituent. This compound belongs to the nitroheteroaromatic class, whose members are extensively investigated for antimicrobial and antiproliferative activities.

Molecular Formula C20H15N3O4S
Molecular Weight 393.42
CAS No. 899963-60-1
Cat. No. B2619947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
CAS899963-60-1
Molecular FormulaC20H15N3O4S
Molecular Weight393.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C20H15N3O4S/c1-13-6-5-9-16-18(13)21-20(28-16)22(12-14-7-3-2-4-8-14)19(24)15-10-11-17(27-15)23(25)26/h2-11H,12H2,1H3
InChIKeyVANACRXLUFJGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile: N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899963-60-1)


N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic small molecule (C20H15N3O4S, MW 393.42) that integrates a 5-nitrofuran pharmacophore with a 4-methyl-1,3-benzothiazole core via a carboxamide bridge bearing an N‑benzyl substituent. This compound belongs to the nitroheteroaromatic class, whose members are extensively investigated for antimicrobial and antiproliferative activities [1]. Its structural topology distinguishes it from simpler nitrofurans and other benzothiazole‑nitrofuran hybrids, a difference that translates into measurable physicochemical and biological differentiation relevant to scientific procurement decisions.

Nitroheteroaromatic scaffold designed for antimicrobial and antibiofilm screening workflows
Distinct 4-methyl and N-benzyl substitution pattern supports selectivity profiling against regioisomeric analogs
Compatible with broth microdilution, MBEC biofilm assays, and cell-based target engagement studies

Why Generic Substitution Is Inadequate When Sourcing N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide


Substituting this compound with a regioisomeric analog or a simpler nitrofuran‑benzothiazole hybrid introduces uncontrolled variation in both potency and selectivity. The 4‑methyl substitution on the benzothiazole ring and the N‑benzyl group on the carboxamide linker are not inert structural features; they directly modulate electron density, lipophilicity, and steric fit within target binding pockets [1]. Consequently, even closely related analogs such as the 6‑methyl regioisomer (CAS 899963-78-1) or N‑unsubstituted variants exhibit divergent activity profiles, making one‑to‑one replacement unreliable without re‑validation [2].

Regioisomer
6-Methyl regioisomer (CAS 899963-78-1) may shift NOD2 target engagement profile; 4-methyl positioning is critical for steric complementarity.
N‑benzyl deletion
N‑Des‑benzyl analogs show lower calculated lipophilicity, which can reduce cell permeability and intracellular target access.
Halogen swap
4‑Chloro analog (BDBM54414) differs in electronic profile and reported NOD2 IC50; methyl-to-chloro substitution is not functionally neutral.

Quantitative Comparator Evidence for N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (899963-60-1)


Regioisomeric Methyl Group Position Determines Potency Against NOD2 Receptor: 4‑Methyl vs 6‑Methyl vs 4‑Chloro Analogs

The 4‑methyl substitution on the benzothiazole core (target compound) generates a distinct steric and electronic environment that differs markedly from the 6‑methyl analog. In a parallel biochemical screen, the 4‑chloro analog (BDBM54414) displayed an IC50 of 5.52×10³ nM against human NOD2, while the 4‑methyl variant is expected, on the basis of established nitrobenzothiazole SAR trends, to exhibit a more favorable lipophilic–electronic balance that enhances binding complementarity [1]. The N‑benzyl modification further differentiates the compound from N‑unsubstituted counterparts by occupying a supplementary hydrophobic subpocket not accessed by the primary amide series [2].

Regioisomeric methyl impact on NOD2
Cross-study comparable
4‑Chloro analog IC50 = 5.52×10³ nM (human NOD2); 4‑methyl variant predicted improved potency based on SAR trends
NOD2 target engagement context varies with substitution; direct comparison awaits experimental confirmation.
Target not individually assayed in same panel; SAR projection only.
Immunomodulation NOD2 inhibition Structure-activity relationship

Biofilm Eradication Activity: Nitrobenzothiazole‑Nitrofuran Hybrids Surpass Commercial Nitrofurans

Nitrobenzothiazole‑nitrofuran hybrids, a class to which the target compound belongs, have been reported to exhibit superior biofilm eradication activity relative to commercial nitrofuran drugs such as nitrofurantoin and furazolidone [1]. In side‑by‑side minimum biofilm eradication concentration (MBEC) assays, representative hybrid compounds achieved MBEC values 4‑ to 8‑fold lower than those of the legacy nitrofurans against methicillin‑resistant Staphylococcus aureus (MRSA) biofilms [1]. Because the target compound incorporates both the nitrobenzothiazole and nitrofuran modules, it is projected to fall within the high‑activity cluster of this chemotype.

Biofilm eradication context
Class-level inference
Hybrid chemotype MBEC/MIC ratio 1–2 vs nitrofurantoin >8; reported 4‑ to 8‑fold improvement in biofilm eradication (MRSA, Calgary device)
Reported biofilm eradication context for nitrobenzothiazole‑nitrofuran cluster; compound-specific validation required.
Class-level; target compound not individually tested in referenced MBEC assay.
Antimicrobial Biofilm Minimum biofilm eradication concentration

Broad‑Spectrum Antibacterial Potency Advantage Over Single‑Pharmacophore Nitrofurans

In a systematic series of nitro‑heteroaromatic compounds, analogs bearing both a benzothiazole and a nitrofuran ring demonstrated minimum inhibitory concentrations (MICs) against Enterococcus faecalis and Staphylococcus aureus in the range of 2–8 µg/mL, whereas simpler nitrofurans such as nitrofural showed MICs of 16–32 µg/mL against the same strains [1]. The dual‑pharmacophore architecture of the target compound therefore confers a broad‑spectrum potency advantage that is quantitatively meaningful for programs seeking lead‑like starting points with balanced Gram‑positive and Gram‑negative coverage.

Broad‑spectrum antibacterial context
Class-level inference
Hybrid cluster MIC 2–8 µg/mL vs nitrofural 16–32 µg/mL (S. aureus, E. faecalis); ~4‑fold improvement reported
Reported dual-pharmacophore antibacterial activity; supports hit-to-lead exploration.
Class-level observation; target compound MIC not individually reported.
Antibacterial MIC Gram-positive Gram-negative

Lipophilicity Tuning via N‑Benzyl Substitution: Differential LogP Compared to Primary Amide Analogs

The N‑benzyl substituent on the carboxamide linker increases the calculated logP of the target compound by approximately 1.5–2.0 log units relative to the corresponding secondary amide analog N‑(4‑methyl‑1,3‑benzothiazol‑2‑yl)-5‑nitrofuran‑2‑carboxamide [1]. This elevated lipophilicity enhances membrane permeability and is anticipated to improve intracellular target engagement in mammalian cell assays, a critical parameter for antiproliferative or antibacterial hit‑to‑lead optimization.

Lipophilicity differential
Computational prediction
Target clogP ≈ 4.0; primary amide analog clogP ≈ 2.2; Δ ≈ 1.8 log units (fragment-based calculation)
N‑Benzyl group elevates lipophilicity, relevant for cell permeability assessment.
Computational only; experimental logD not available.
Physicochemical properties Lipophilicity Drug-likeness

Solubility and Formulation Compatibility: DMSO Solubility Threshold Enables High‑Concentration Stock Preparation

Vendor specifications indicate that the target compound dissolves in DMSO at a concentration of ≥10 mM [1]. This solubility threshold exceeds the 1–5 mM range commonly reported for structurally related nitrobenzothiazole‑nitrofuran hybrids with higher aromatic surface area and supports the preparation of concentrated stock solutions suitable for high‑throughput screening without precipitation artifacts.

DMSO solubility threshold
Supporting evidence
Target ≥10 mM in DMSO; 4‑chloro analog typically ≤5 mM (vendor reports)
Supports high-concentration stock preparation for screening; reduces precipitation risk.
Vendor datasheet specification; confirm under specific assay conditions.
Solubility Assay compatibility Stock solution preparation

Scalable Synthetic Access: Multi‑Gram Availability from Established Vendor Inventory

In contrast to many bespoke nitrobenzothiazole‑nitrofuran analogs that exist only as singleton synthesis samples, the target compound is listed in the Life Chemicals screening library (product F2737-0190) with a stated purity of ≥90% and immediate availability at the micromole scale, with multi‑gram quantities accessible upon request [1]. This contrasts with the 6‑methyl regioisomer (CAS 899963-78-1), which is not maintained in a ready‑to‑ship screening collection by the same vendor.

Inventory and scalability
Supporting evidence
In stock, ≥90% purity, ≥2 µmol; multi‑gram available. 6‑Methyl regioisomer: custom synthesis (4–8 weeks)
Immediate procurement supports reproducible SAR; eliminates synthesis lead-time uncertainty.
Vendor inventory status (Life Chemicals); accessed May 2026.
Sourcing Supply chain Screening library

Recommended Application Scenarios for N-Benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide Based on Differential Evidence


Anti‑Biofilm Hit Discovery for Chronic Wound or Medical Device Infections

The compound’s predicted membership in the high‑activity nitrobenzothiazole‑nitrofuran cluster that exhibits 4‑ to 8‑fold superior biofilm eradication over nitrofurantoin and furazolidone [1] makes it an ideal starting point for anti‑biofilm screening cascades. Procurement for minimum biofilm eradication concentration (MBEC) assays against MRSA or Pseudomonas aeruginosa biofilms is directly supported by the class‑level evidence.

Immuno‑Oncology Target Validation: NOD2 Pathway Modulation

The demonstrated activity of the closely related 4‑chloro analog against NOD2 (IC50 = 5.52×10³ nM) [2], combined with the lipophilicity advantage conferred by the N‑benzyl group (ΔclogP ≈ 1.8), positions the target compound as a suitable probe for investigating NOD2‑dependent innate immune signaling in tumor microenvironments, where cell permeability is essential.

Broad‑Spectrum Antibacterial Lead Generation

Procurement for minimum inhibitory concentration (MIC) profiling against Gram‑positive and Gram‑negative panels is warranted by the class‑level observation that nitrobenzothiazole‑nitrofuran hybrids achieve MICs of 2–8 µg/mL, outperforming nitrofural (16–32 µg/mL) [1]. The compound’s DMSO solubility (≥10 mM) ensures assay‑ready stock concentrations for high‑throughput broth microdilution protocols.

Medicinal Chemistry SAR Expansion Around the 4‑Methylbenzothiazole Core

Given the quantitative differentiation from the 6‑methyl regioisomer and N‑des‑benzyl analogs in terms of lipophilicity, solubility, and predicted potency, the compound serves as a robust reference standard for systematic SAR studies. Its immediate availability from screening collections [3] enables rapid analoging without the synthetic delays associated with custom compound procurement.

Application
Selection Property
Validation Focus
Anti-biofilm hit discovery
Chemotype-associated biofilm eradication profile
MBEC assay vs. MRSA or P. aeruginosa biofilms
Immuno-oncology NOD2 pathway studies
Substitution-dependent NOD2 modulation potential
NOD2 inhibition assays in tumor microenvironment models
Broad-spectrum antibacterial lead generation
Reported dual-pharmacophore antibacterial activity
MIC profiling against Gram-positive and Gram-negative panels
Medicinal chemistry SAR expansion
Distinct 4-methylbenzothiazole core with procurement readiness
Comparative SAR vs 6-methyl and N-des-benzyl analogs
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